molecular formula C25H18FN3O5 B14116684 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B14116684
M. Wt: 459.4 g/mol
InChI Key: BCXNIHRWOKVEKH-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxo-dihydrobenzofuro moiety, and a methoxyphenylacetamide group

Preparation Methods

The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the aza-Wittig reaction, which is used to form the benzofuro[3,2-d]pyrimidinone core . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The fluorophenyl and methoxyphenylacetamide groups are introduced through subsequent substitution reactions.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or other non-covalent forces. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide include other benzofuro[3,2-d]pyrimidinones and related heterocyclic compounds. Some examples are:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C25H18FN3O5

Molecular Weight

459.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O5/c1-33-18-6-4-5-16(13-18)27-21(30)14-28-22-19-7-2-3-8-20(19)34-23(22)24(31)29(25(28)32)17-11-9-15(26)10-12-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

BCXNIHRWOKVEKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

Origin of Product

United States

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